

An In-depth Technical Guide to the Physical Properties of Ethoxycyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethoxycyclohexane**

Cat. No.: **B13971089**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **ethoxycyclohexane**, a colorless liquid with applications in organic synthesis.^[1] The information presented herein is intended to support laboratory research, chemical process development, and safety assessments.

Core Physical Properties

The fundamental physical characteristics of **ethoxycyclohexane** are crucial for its handling, purification, and use in various chemical reactions. The empirical data for its boiling point and density are summarized below.

Data Presentation

Physical Property	Value	Conditions
Boiling Point	149 °C	Standard Atmospheric Pressure
135-136 °C	20 Torr	
Density	0.864 g/mL	Not Specified
Molar Mass	128.21 g/mol	N/A
Molecular Formula	C ₈ H ₁₆ O	N/A

Sources:[1][2][3]

Experimental Protocols

While specific experimental reports for the determination of **ethoxycyclohexane**'s physical properties are not detailed in the reviewed literature, the following standard methodologies are routinely employed for such characterizations.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] Its determination is a fundamental technique for identifying and assessing the purity of a liquid substance.

1. Distillation Method: This is a highly accurate method, often performed during purification.[5]
 - Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
 - Procedure:
 - The **ethoxycyclohexane** sample (typically >5 mL) is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[5]
 - The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.
 - The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
 - The temperature is recorded when it stabilizes during the collection of the main fraction of the distillate. This stable temperature is the boiling point.[5]
 - The ambient atmospheric pressure should be recorded, as boiling point is pressure-dependent.

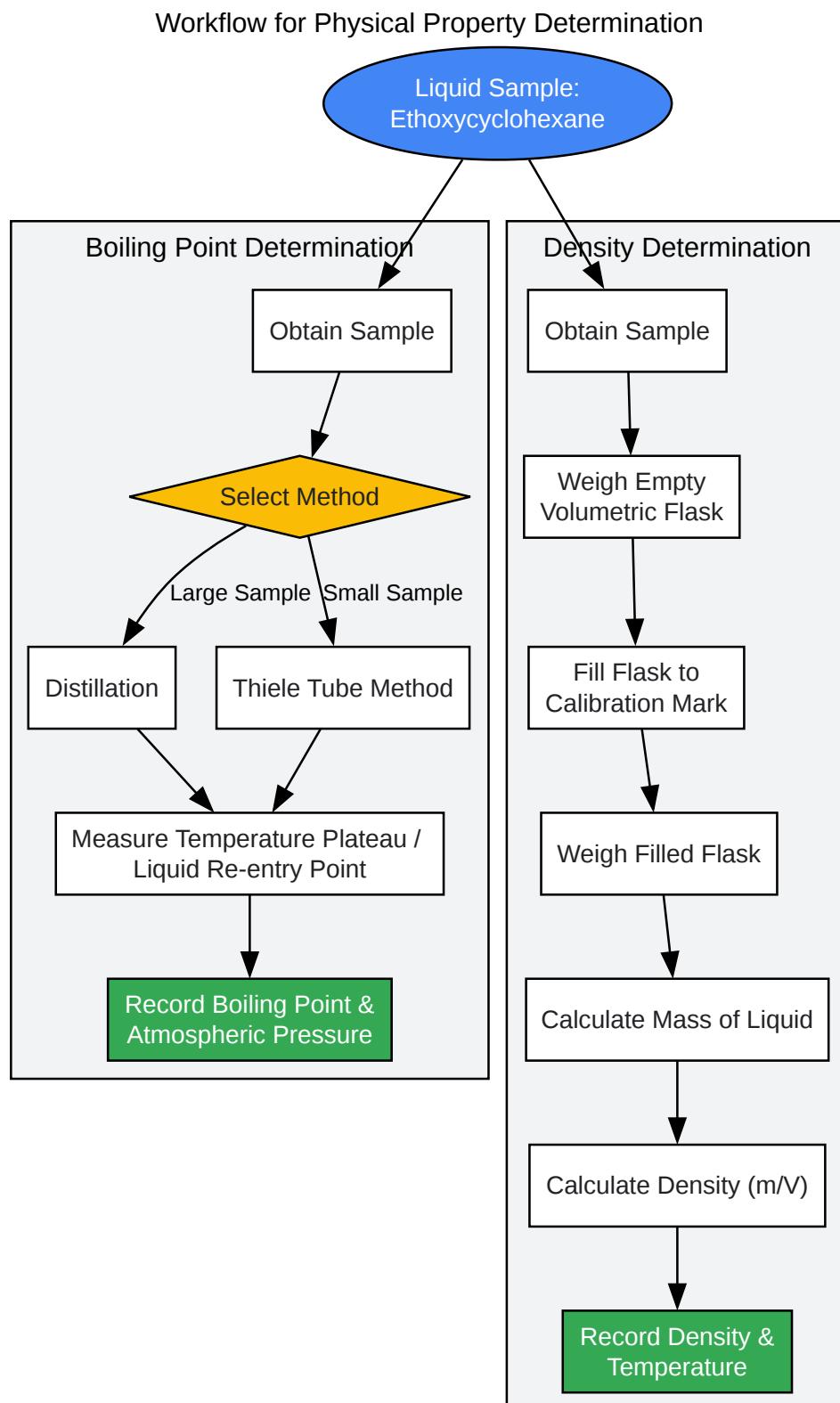
2. Thiele Tube / Capillary Method: This micro-scale method is suitable for small sample volumes.[5][6]

- Apparatus: A Thiele tube, a thermometer, a small test tube (or fusion tube), a capillary tube sealed at one end, a rubber band or wire for attachment, and a heat source (e.g., Bunsen burner or hot plate).[4][5]
- Procedure:
 - A small amount of **ethoxycyclohexane** (a few milliliters) is placed into the small test tube. [4]
 - The capillary tube is placed inside the test tube with its open end submerged in the liquid. [6]
 - The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[5]
 - The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
 - The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
 - Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[5]
 - The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume ($D = m/V$).[8]

1. Direct Mass and Volume Measurement:


- Apparatus: An analytical balance and a calibrated volumetric flask or graduated cylinder.

- Procedure:

- An empty, dry volumetric flask of a known volume (e.g., 10.00 mL) is weighed precisely on an analytical balance.
- The flask is filled to the calibration mark with **ethoxycyclohexane**. Care is taken to ensure the meniscus is read correctly and the temperature of the liquid is recorded.
- The filled flask is reweighed.
- The mass of the **ethoxycyclohexane** is determined by subtracting the mass of the empty flask from the mass of the filled flask.
- The density is calculated by dividing the mass of the liquid by the known volume of the flask.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound like **ethoxycyclohexane**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the boiling point and density of **ethoxycyclohexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. ethoxycyclohexane [stenutz.eu]
- 3. Ethoxycyclohexane | C8H16O | CID 559068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. youtube.com [youtube.com]
- 8. chm.uri.edu [chm.uri.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethoxycyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13971089#physical-properties-of-ethoxycyclohexane-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com